molecular formula C16H17ClN2OS B5723036 1-(3-Chloro-2-methylphenyl)-3-(2-methoxybenzyl)thiourea

1-(3-Chloro-2-methylphenyl)-3-(2-methoxybenzyl)thiourea

Cat. No.: B5723036
M. Wt: 320.8 g/mol
InChI Key: DNEAZDFRYABKCW-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(2-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2-methoxybenzyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(2-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or receptors.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2-methoxybenzyl)thiourea would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2-methoxybenzyl)thiourea
  • 1-(3-Methylphenyl)-3-(2-methoxybenzyl)thiourea
  • 1-(3-Chloro-2-methylphenyl)-3-benzylthiourea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-(2-methoxybenzyl)thiourea is unique due to the presence of both chloro and methoxy substituents on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-11-13(17)7-5-8-14(11)19-16(21)18-10-12-6-3-4-9-15(12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEAZDFRYABKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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